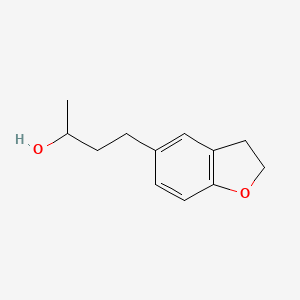
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound features a benzofuran ring, which is a fused ring system containing both benzene and furan rings.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The resulting benzofuran derivative can then be subjected to further reactions to introduce the butan-2-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of benzofuran derivative synthesis . Additionally, proton quantum tunneling methods have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
化学反応の分析
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
科学的研究の応用
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol has several scientific research applications, including:
作用機序
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is not fully elucidated. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being investigated.
類似化合物との比較
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar in structure but contains a benzodioxole ring instead of a benzofuran ring.
4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol: Contains a pyrimidine-2-thiol group instead of a butan-2-ol group.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is unique due to its specific combination of a benzofuran ring and a butan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-ol |
InChI |
InChI=1S/C12H16O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9,13H,2-3,6-7H2,1H3 |
InChIキー |
PXMWXRDSXIBTEG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC2=C(C=C1)OCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


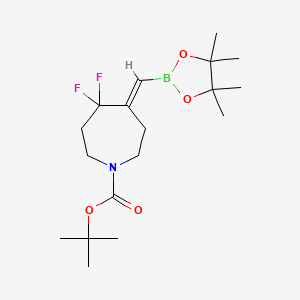
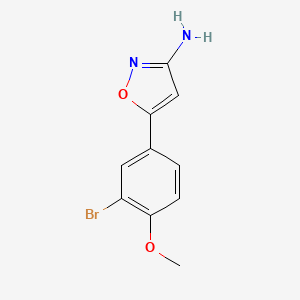
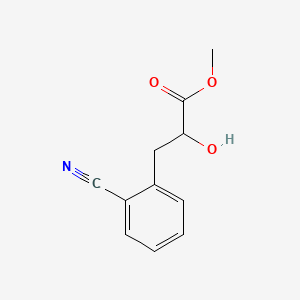
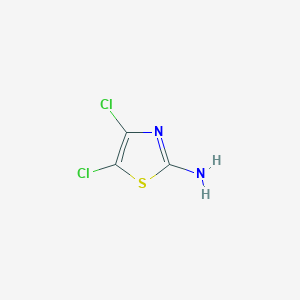
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
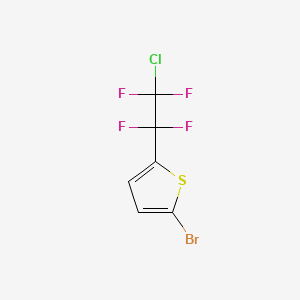
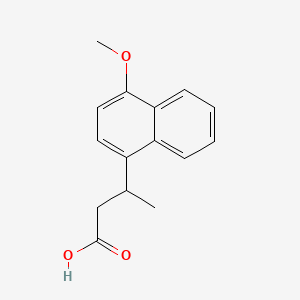

![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

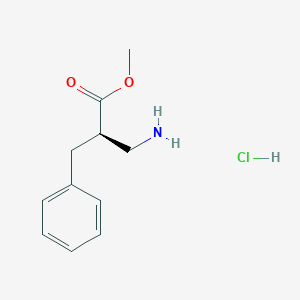
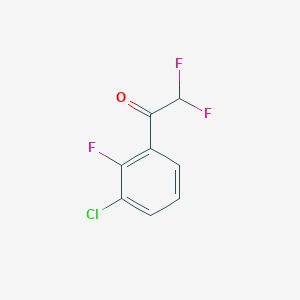
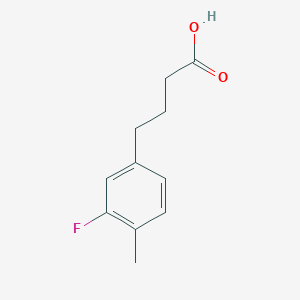
amine](/img/structure/B13608800.png)
